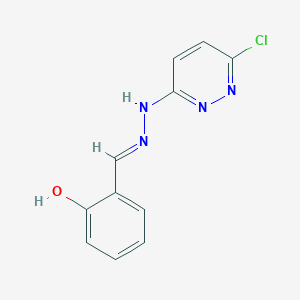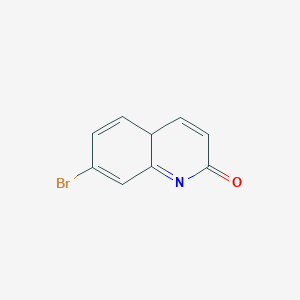
7-bromo-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-4aH-quinolin-2-one: is a heterocyclic compound that belongs to the quinolin-2-one family. Quinolin-2-ones are known for their diverse biological activities and are widely used in medicinal chemistry. The bromine atom at the 7th position adds unique chemical properties to this compound, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4aH-quinolin-2-one can be achieved through several methods:
-
Direct Bromination: : One common method involves the bromination of quinolin-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an organic solvent like chloroform or dichloromethane at room temperature .
-
Cyclization Reactions: : Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-aminobenzamide with bromoacetyl bromide followed by cyclization can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 7-bromo-4aH-quinolin-2-one can undergo oxidation reactions to form quinolin-2,4-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction of this compound can lead to the formation of 7-bromo-4aH-quinolin-2-ol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions .
-
Substitution: : The bromine atom at the 7th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides. This substitution reaction is often facilitated by palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Palladium catalysts, bases like potassium carbonate, solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: 7-bromo-4aH-quinolin-2-ol.
Substitution: Various substituted quinolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
7-bromo-4aH-quinolin-2-one has several applications in scientific research:
-
Medicinal Chemistry: : It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents .
-
Biological Studies: : The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules .
-
Material Science: : It is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties .
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4aH-quinolin-2-one involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in the development of enzyme inhibitors for therapeutic use.
-
Receptor Binding: : It can also bind to receptors on cell surfaces, modulating signal transduction pathways. This property is exploited in the design of receptor agonists and antagonists.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one: The parent compound without the bromine substitution.
7-chloro-4aH-quinolin-2-one: Similar structure with a chlorine atom instead of bromine.
4-hydroxyquinolin-2-one: A hydroxyl group at the 4th position instead of a bromine at the 7th position.
Uniqueness
Chemical Reactivity: The presence of the bromine atom at the 7th position enhances the compound’s reactivity in substitution reactions compared to its non-halogenated counterpart.
Biological Activity: The bromine substitution can significantly alter the biological activity of the compound, making it more potent in certain applications.
Properties
Molecular Formula |
C9H6BrNO |
|---|---|
Molecular Weight |
224.05 g/mol |
IUPAC Name |
7-bromo-4aH-quinolin-2-one |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-6H |
InChI Key |
ZWFJLMUOUGVION-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=O)C=CC21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


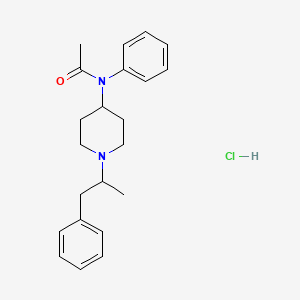
![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
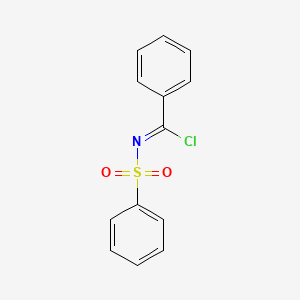

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)

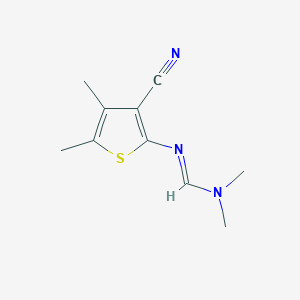
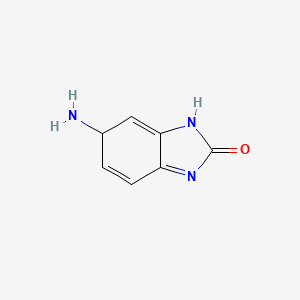

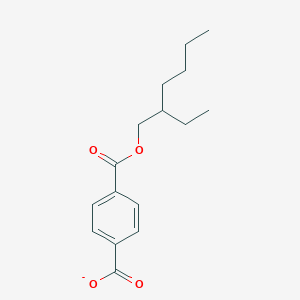
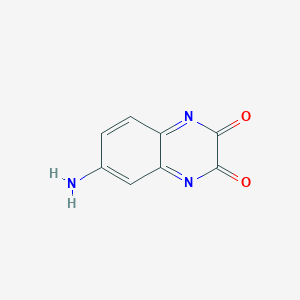

![4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B15134820.png)
